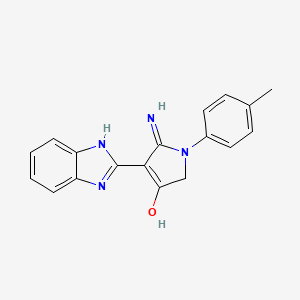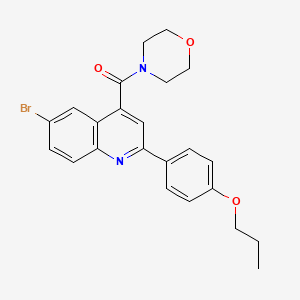![molecular formula C12H15N5O B6061681 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6061681.png)
3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one, also known as DMAT, is a synthetic compound that has been used in scientific research for various purposes. DMAT is a member of the triazine family of compounds and has been shown to have potential therapeutic applications in the treatment of cancer, infectious diseases, and neurodegenerative disorders.
科学研究应用
3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including protein kinases, which play a crucial role in cell signaling pathways. 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has been shown to inhibit the activity of the oncogenic kinase PIM1, which is overexpressed in various types of cancer. 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus. In addition, 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
作用机制
The mechanism of action of 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one involves the inhibition of protein kinases, which play a crucial role in cell signaling pathways. 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has been shown to inhibit the activity of the oncogenic kinase PIM1 by binding to the ATP-binding site of the kinase. This results in the inhibition of downstream signaling pathways that are involved in cell growth and survival. 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases, which play a crucial role in cell signaling pathways. 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus. In addition, 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one is that it is a synthetic compound that can be easily synthesized in the laboratory. This makes it readily available for scientific research. However, one limitation of 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one is that it has not been extensively studied in vivo, and its potential therapeutic applications in humans are not yet fully understood.
未来方向
There are several future directions for the study of 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, infectious diseases, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and enzymes. Additionally, the development of more potent and selective inhibitors of protein kinases, including PIM1, could lead to the development of new and improved therapies for various diseases.
合成方法
3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one can be synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 4-dimethylaminobenzaldehyde with ethyl acetoacetate to produce 4-dimethylaminochalcone. The chalcone is then reacted with hydrazine hydrate to produce the corresponding hydrazone. Finally, the hydrazone is cyclized with methyl ethyl ketone to produce 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one.
属性
IUPAC Name |
3-[4-(dimethylamino)anilino]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-8-11(18)14-12(16-15-8)13-9-4-6-10(7-5-9)17(2)3/h4-7H,1-3H3,(H2,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWXGDQJOVVVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-isopropyl-1,3-oxazol-4-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6061603.png)
![4-(1-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B6061611.png)


![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6061637.png)
![N-(2-chlorobenzyl)-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6061645.png)
![5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061646.png)
![3-(2-furyl)-10-hexanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6061652.png)

![1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6061660.png)
![5-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6061670.png)
![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6061672.png)
![4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6061676.png)
![2-[(3,5-dimethylphenyl)imino]-5-(3-hydroxy-4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6061699.png)